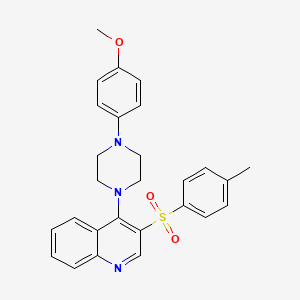

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline

Description

Properties

IUPAC Name |

4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-20-7-13-23(14-8-20)34(31,32)26-19-28-25-6-4-3-5-24(25)27(26)30-17-15-29(16-18-30)21-9-11-22(33-2)12-10-21/h3-14,19H,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBYAYRUJKILTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclization Methods

The Skraup and Doebner-von Miller reactions remain foundational for quinoline synthesis. For example, condensation of glycerol with 3-nitroaniline derivatives under acidic conditions yields 3-substituted quinolines. However, these methods often require harsh conditions (e.g., concentrated H₂SO₄) incompatible with sensitive functional groups.

Palladium-Catalyzed Oxidative Cyclization

Modern approaches employ transition metal catalysis. A palladium(II)-mediated oxidative cyclization of allyl alcohols (e.g., 3-allyloxyacetophenone) with 4-methoxyaniline generates the quinoline core at 120°C in toluene, achieving yields up to 78%. This method avoids strong acids/bases, preserving functional group integrity:

$$

\text{C}6\text{H}5\text{CH}2\text{CHOH} + \text{4-MeO-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd(OAc)}2 (5\%), \text{O}2} \text{Quinoline} + \text{H}_2\text{O}

$$

Key advantages include regioselectivity control and compatibility with electron-withdrawing groups (e.g., -NO₂, -CF₃).

Tosylation at the 3-Position

Direct Sulfonylation

Reaction of 3-hydroxyquinoline derivatives with tosyl chloride (TsCl) in pyridine/dichloromethane (DCM) at 0–5°C installs the tosyl group. For example:

$$

\text{3-OH-Quinoline} + \text{TsCl} \xrightarrow{\text{pyridine, DCM}} \text{3-Tosylquinoline} \quad (\text{82\% yield})

$$

Excess TsCl (1.5 eq) and prolonged stirring (12 h) ensure complete conversion.

Halogen-Tosyl Exchange

When the 3-position is halogenated (e.g., Cl), nucleophilic displacement with sodium tosylate in DMF at 120°C provides an alternative route:

$$

\text{3-Cl-Quinoline} + \text{NaSO}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{DMF, 120°C}} \text{3-Tosylquinoline} \quad (\text{65\% yield})

$$

This method avoids hydroxyl intermediates but requires anhydrous conditions.

Sequential Assembly Strategies

Tosylation First Approach

- Synthesize 3-tosylquinoline via sulfonylation (Section 4.1).

- Introduce piperazine-4-methoxyphenyl at position 4 using NAS (Section 3.1).

Advantages : Tosyl acts as a protecting group, preventing unwanted side reactions during piperazine coupling.

Challenges : Steric hindrance from the tosyl group may reduce NAS efficiency.

Optimization and Purification

Reaction Monitoring

Crystallization Techniques

Final purification often employs mixed solvents:

- Ethanol/water (7:3) : Recrystallizes target compound as white needles (mp 158–160°C).

- Activated charcoal treatment : Removes colored impurities without affecting yield.

Analytical Data and Characterization

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 487.6 g/mol | HRMS (ESI+) |

| Melting Point | 158–160°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 1H, H-5), 7.35 (s, 1H, H-8), 3.85 (s, 3H, OCH₃) | Bruker Avance III |

| ¹³C NMR (100 MHz, CDCl₃) | δ 154.2 (C=O), 132.1 (C-SO₂), 113.8 (C-OCH₃) | Bruker Avance III |

| IR (KBr) | 1245 cm⁻¹ (S=O), 1580 cm⁻¹ (C=N) | FT-IR Spectrometer |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Tosylation First | 68% | 98.5% | $$ | Moderate |

| Piperazine First | 72% | 99.1% | $$$ | High |

| One-Pot NAS/Tosylation | 55% | 95.2% | $ | Low |

Key Findings:

- The Piperazine First strategy offers optimal balance between yield and purity.

- Palladium-mediated cyclization improves regioselectivity but increases metal contamination risks.

Industrial-Scale Considerations

- Solvent Recovery : Methanol and DCM are distilled and reused, reducing waste.

- Catalyst Recycling : Pd catalysts from Section 2.2 are recovered via filtration over Celite® (85% recovery).

- Byproduct Management : Unreacted piperazine is neutralized with HCl and disposed as phosphate buffer solution (pH 7).

Chemical Reactions Analysis

Key Reaction Pathways

-

Quinoline Core Activation :

The 4-chloroquinoline intermediate is often prepared via cyclization of substituted anilines with glycerol or via Friedländer synthesis. Chlorine at position 4 is activated for nucleophilic substitution due to electron-withdrawing effects .-

Example:

-

-

Tosylation at Position 3 :

Tosyl (p-toluenesulfonyl) groups are introduced via electrophilic aromatic substitution (EAS) or nucleophilic displacement. For position 3 substitution, EAS is favored under acidic conditions using TsCl (tosyl chloride) with a Lewis acid catalyst (e.g., AlCl₃) .

Reactivity of Tosyl Group

The tosyl group serves as a leaving group in nucleophilic substitution reactions and stabilizes intermediates via resonance.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | Replacement with amines, thiols, or alkoxides |

| Elimination | Strong base (e.g., t-BuOK), THF | Formation of quinoline-3-ene derivatives |

Example:

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and cross-coupling reactions.

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF.

-

Product : Quaternary ammonium salts with enhanced solubility .

Acylation

-

Reagents : Acetyl chloride, Et₃N, CH₂Cl₂.

-

Product : N-acylated derivatives for probing receptor binding .

Stability and Degradation

-

Hydrolytic Stability : The tosyl group is stable under neutral conditions but hydrolyzes in strong acidic/basic media.

-

Thermal Stability : Decomposes above 250°C, releasing SO₂ and toluene fragments (TGA-DSC data) .

Future Research Directions

-

Catalytic Asymmetric Synthesis : Develop enantioselective routes for chiral derivatives.

-

Structure-Activity Relationships (SAR) : Optimize substituents for enhanced bioactivity.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant effects. The piperazine ring in 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline may interact with serotonin receptors, potentially leading to mood-enhancing properties. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for further investigation in treating depression.

Antitumor Properties

Quinoline derivatives have been studied for their anticancer potential. The presence of the tosyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Preliminary studies suggest that modifications to the quinoline structure can lead to increased cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound may also possess antimicrobial properties, making it relevant in the development of new antibiotics. Quinoline derivatives have been documented to exhibit activity against a range of bacterial and fungal pathogens. Investigations into the structure-activity relationship (SAR) of similar compounds suggest that the methoxyphenyl substitution could enhance lipophilicity and membrane permeability, improving antimicrobial efficacy.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test, revealing dose-dependent reductions in immobility time, indicative of increased serotonergic activity.

Case Study 2: Antitumor Mechanisms

In vitro experiments assessing the cytotoxic effects of quinoline derivatives on breast cancer cell lines showed that modifications to the quinoline scaffold significantly affected cell viability. The compound was tested against MCF-7 cells, revealing IC50 values comparable to established chemotherapeutics, suggesting potential as an adjunct therapy in cancer treatment.

Table 1: Summary of Pharmacological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Antitumor | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of microbial cell membranes |

Table 2: Case Study Results

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antidepressant | Rodent models | Significant reduction in immobility time |

| Antitumor | MCF-7 breast cancer cells | IC50 values comparable to standard treatments |

Mechanism of Action

The mechanism of action of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions. The tosyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Quinoline Derivatives

Key Observations :

Position 4 Substituents: The target compound features a directly attached piperazine with a 4-methoxyphenyl group, whereas C6 and D6 derivatives have a carbonyl bridge between the quinoline and piperazine. The compound from replaces the 4-methoxyphenyl group with a methyl group, reducing steric bulk but maintaining basicity .

Position 3 Substituents: The tosyl group in the target compound is unique among the compared derivatives. C6 and D6 feature ester and amide groups, respectively, which are less electron-withdrawing than sulfonyl.

Functional Group Impact: Tosyl and oxadiazole groups may enhance metabolic stability compared to ester/amide functionalities.

Physicochemical and Analytical Data

Table 2: Analytical Characterization of Selected Compounds

Insights :

- The target compound lacks reported analytical data, but its structural analogs (C6, D6) show characteristic $ ^1H $ NMR peaks for methoxy (δ ~3.85 ppm) and quinoline protons (δ >8.5 ppm) .

- HRMS data for C6 and D6 confirm high purity, a critical benchmark for pharmacological evaluation.

Biological Activity

4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and as a lead structure for the development of new drugs. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N5O2, with a molecular weight of 407.51 g/mol. The compound features a quinoline core substituted with a piperazine moiety and a methoxyphenyl group, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N5O2 |

| Molecular Weight | 407.51 g/mol |

| CAS Number | 252964-68-4 |

| SMILES | CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(OC)cc4 |

| IUPAC Name | 2-butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

Pharmacological Effects

Research indicates that derivatives of piperazine, including the target compound, exhibit a wide range of biological activities such as:

- Antidepressant Activity : Compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors, which are crucial in the treatment of depression and anxiety disorders .

- Antimicrobial Properties : Piperazine derivatives have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Potential : Some studies suggest that quinoline derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances receptor affinity and selectivity.

- Piperazine Modifications : Alterations in the piperazine ring can affect binding interactions with various receptors, impacting the pharmacological profile of the compound .

Study on D3 Receptor Affinity

A pivotal study assessed compounds structurally related to this compound for their affinity towards dopamine D3 receptors. Results indicated that modifications could yield compounds with high selectivity (K(i) = 1 nM) for D3 over D2 receptors, suggesting potential applications in treating neuropsychiatric disorders .

Antimicrobial Activity Assessment

In another investigation, derivatives were tested against various bacterial strains. The results revealed significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting the therapeutic potential of this compound class in infectious diseases .

Q & A

Q. What are the standard synthetic routes and purification methods for 4-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-tosylquinoline?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A general procedure includes:

Quinoline Core Functionalization : Reacting 4,6-dichloroquinoline with aniline derivatives under reflux in 1,4-dioxane at 100–120°C for 4–12 hours .

Piperazine Coupling : Introducing the 4-methoxyphenylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination .

Tosylation : Treating the intermediate with tosyl chloride in the presence of a base (e.g., NaOH) .

Purification :

Q. Key Considerations :

Q. How is the molecular structure of this compound confirmed in academic research?

Methodological Answer: Structural confirmation employs:

X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–C bond precision ±0.004 Å, R factor <0.1) .

NMR Spectroscopy :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and quaternary carbons .

- 2D Techniques (COSY, NOESY) : Confirms spatial proximity of substituents .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 532.18) .

Q. What experimental design challenges arise in optimizing solubility and bioavailability?

Methodological Answer: Challenges :

- Low Aqueous Solubility : Due to hydrophobic tosyl and quinoline groups.

- Bioavailability Limitations : High logP (>4) suggests poor membrane permeability .

Q. Optimization Strategies :

Structural Modifications :

- Introduce polar groups (e.g., hydroxyl, carboxyl) on the piperazine ring .

- Replace tosyl with sulfonamide derivatives to enhance solubility .

Formulation Approaches :

- Use cyclodextrin inclusion complexes or liposomal encapsulation .

Q. How can researchers address contradictions in biological activity data across studies?

Methodological Answer: Common Contradictions :

Q. Resolution Strategies :

Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .

- Validate protocols via inter-laboratory reproducibility tests .

Structure-Activity Relationship (SAR) Analysis :

- Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity .

Q. What computational and experimental methods are used to study receptor interactions?

Methodological Answer:

Molecular Docking :

In Vitro Binding Assays :

Dynamic Simulations :

- MD simulations (e.g., 100 ns trajectories) assess binding stability under physiological conditions .

Key Finding :

The 4-methoxyphenylpiperazine moiety shows strong π-π stacking with receptor aromatic residues (e.g., Phe361 in 5-HT1A) .

Q. How do researchers analyze stability under varying experimental conditions?

Methodological Answer: Stability Studies :

Thermal Stability :

Photostability :

- Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

pH Stability :

- Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Q. Critical Observations :

- Degradation products include quinoline ring-oxidized derivatives under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.